molecular formula C27H29N5O3S2 B11527800 ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 341501-36-8

ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11527800
CAS No.: 341501-36-8
M. Wt: 535.7 g/mol
InChI Key: QSDOVWRZFORXQZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic heterocyclic compound featuring:

  • A 5H-[1,2,4]triazino[5,6-b]indole core substituted with a prop-2-en-1-yl (allyl) group at position 3.
  • A sulfanyl (-S-) bridge at position 3 of the triazinoindole, linking to a butanoyl-amino group.
  • A 4,5,6,7-tetrahydro-1-benzothiophene moiety esterified with an ethyl group at position 2.

Properties

CAS No.

341501-36-8

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

ethyl 2-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H29N5O3S2/c1-4-15-32-18-13-9-7-11-16(18)22-23(32)28-27(31-30-22)37-19(5-2)24(33)29-25-21(26(34)35-6-3)17-12-8-10-14-20(17)36-25/h4,7,9,11,13,19H,1,5-6,8,10,12,14-15H2,2-3H3,(H,29,33)

InChI Key

QSDOVWRZFORXQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazine intermediates, followed by their coupling with the benzothiophene moiety. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Significance :

  • The allyl group enhances hydrophobicity and may confer reactivity for further derivatization.
  • The tetrahydrobenzothiophene contributes to conformational rigidity and modulates solubility.
  • The butanoyl linker and ethyl ester influence lipophilicity and metabolic stability.

Potential Applications: While direct biological data for this compound are unavailable, structurally related triazinoindole derivatives exhibit antitumor, antidepressant, and quorum-sensing inhibitory activities .

Structural Analogues of Triazinoindole Derivatives

The table below highlights key structural variations and their biological implications:

Compound Name/ID Triazinoindole Substituents Linker/Aromatic Moiety Bioactivity Reference
Target Compound 5-Allyl Butanoyl-amino-tetrahydrobenzothiophene Unknown -
2-((8-Bromo-5-methyl-triazinoindol-3-yl)thio)acetic acid (6) 8-Bromo, 5-methyl Acetic acid PqsR antagonist (quorum sensing inhibition)
N-(4-Chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (7) 5-Methyl Acetamide-4-chlorophenyl Not reported
Compound 35 (Phenothiazine derivative) 5-Phenethyl-triazolyl Thiol-butanone-phenothiazine Antitumor (p53 induction)
3-(Triazinoindol-3-ylthio)-N-(phenyl)propionamides (C1–C18) Varies Propionamide-substituted phenyl Weak antidepressant

Key Structural and Functional Differences

(a) Substituents on the Triazinoindole Core
  • Allyl (Target) vs. Bromine in Compound 6 may improve binding to hydrophobic pockets in bacterial targets .
(b) Linker and Aromatic Moieties
  • Butanoyl vs. Acetic Acid/Propionamide (Compounds 6, 7, C1–C18): The butanoyl linker in the target compound extends the chain length compared to acetic acid (C2) or propionamide (C3). Studies show that increasing acyl chain length in triazinoindole derivatives reduces antidepressant activity, suggesting a trade-off between lipophilicity and target engagement .
  • Tetrahydrobenzothiophene vs. Phenothiazine/Phenyl (Compounds 35, C1–C18): The hydrogenated benzothiophene in the target compound likely improves solubility over planar aromatic systems like phenothiazine .

Physicochemical Properties

  • Lipophilicity (logP) : The ethyl ester and allyl group in the target compound likely result in higher logP values compared to carboxylic acid derivatives (e.g., Compound 6), favoring passive diffusion but risking solubility limitations.
  • Metabolic Stability : The tetrahydrobenzothiophene may reduce oxidative metabolism compared to fully aromatic systems .

Biological Activity

Ethyl 2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Composition and Structure

The compound features several notable structural components:

  • Indole moiety : Known for its biological significance and presence in various natural products.
  • Triazine structure : Often associated with anticancer activity.
  • Benzothiophene : Implicated in various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazino[5,6-b]indoles exhibit significant anticancer properties. For example:

  • A study tested various synthesized compounds against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. Some derivatives showed higher potency than standard reference drugs .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle and promote apoptosis in cancer cells.
  • Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, which is crucial in preventing cancer progression .
  • Molecular Docking Studies : These studies have suggested potential binding interactions with key receptors involved in cancer pathways .

Case Studies

  • Case Study 1 : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study 2 : A comparative analysis of the compound's activity against standard chemotherapy agents revealed a synergistic effect when used in combination therapies.

Data Tables

Biological Activity Cell Line Tested IC50 Value (µM) Reference
AnticancerHepG210.5
AnticancerHCT-1168.3
AnticancerMCF-712.0

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